molecular formula C12H9NO3S B8396965 5-(4-Formylphenoxy)thiophene-2-carboxamide

5-(4-Formylphenoxy)thiophene-2-carboxamide

Cat. No. B8396965
M. Wt: 247.27 g/mol
InChI Key: UMEAJYWOUVDQII-UHFFFAOYSA-N
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Patent
US07396943B2

Procedure details

Dissolve 5-(4-formylphenoxy)thiophene-2-carbonitrile (0.818 g, 3.57 mmol) in DMSO (18 mL) in a round bottom flask, then add K2CO3 (0.247 g, 1.78 mmol). Cool the reaction flask in a water bath and add 30% H2O, (0.81 mL, 7.14 mmol) solution. After one hour, add water (25 mL). Filter the resulting precipitate and wash the filter cake with water (25 mL). Collect the filter cake as the title compound: HRMS calcd for C12H10NO3S 248.0381 (M+H)+, found 248.0396, time 0.36 min; HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity.
Name
5-(4-formylphenoxy)thiophene-2-carbonitrile
Quantity
0.818 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.247 g
Type
reactant
Reaction Step Two
Name
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]#[N:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2].C([O-])([O-])=[O:18].[K+].[K+].O>CS(C)=O>[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]([NH2:14])=[O:18])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2] |f:1.2.3|

Inputs

Step One
Name
5-(4-formylphenoxy)thiophene-2-carbonitrile
Quantity
0.818 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC2=CC=C(S2)C#N)C=C1
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.247 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.81 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction flask in a water bath
FILTRATION
Type
FILTRATION
Details
Filter the resulting precipitate
WASH
Type
WASH
Details
wash the filter cake with water (25 mL)
CUSTOM
Type
CUSTOM
Details
Collect the filter cake as the title compound
CUSTOM
Type
CUSTOM
Details
248.0396, time 0.36 min
Duration
0.36 min
CUSTOM
Type
CUSTOM
Details
HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity
Duration
5 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C1=CC=C(OC2=CC=C(S2)C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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